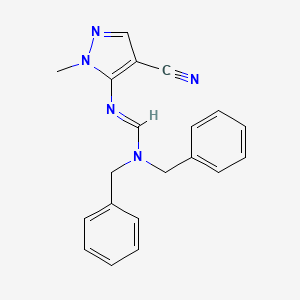
N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide, also known as DBMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DBMP is a white to light yellow powder that is soluble in organic solvents and has a molecular weight of 426.51 g/mol.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as inhibition of cancer cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. This compound has also been shown to exhibit low toxicity towards normal cells, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide in lab experiments include its potent anticancer activity, unique properties as a building block for MOFs and coordination polymers, and high activity and selectivity as a ligand for metal catalysts. The limitations of using this compound in lab experiments include its complex synthesis process and limited availability.
Zukünftige Richtungen
There are several future directions for the research on N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to explore its potential applications in other fields, such as energy storage and environmental remediation. Additionally, the development of more efficient and scalable synthesis methods for this compound could enable its wider use in various research areas.
Synthesemethoden
N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide can be synthesized through a multistep reaction process that involves the use of various reagents and catalysts. One of the commonly used methods for synthesizing this compound is the reaction of N-benzylidene-N-methylbenzylamine with 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of triethylamine and acetic anhydride. The resulting product is then treated with formic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
In material science, this compound has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers. These materials have been shown to exhibit unique properties, such as high surface area, tunable porosity, and catalytic activity.
In catalysis, this compound has been used as a ligand for various metal catalysts, such as palladium and gold. These catalysts have been shown to exhibit high activity and selectivity in various organic transformations, such as cross-coupling reactions and C-H activation.
Eigenschaften
IUPAC Name |
N,N-dibenzyl-N'-(4-cyano-2-methylpyrazol-3-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-24-20(19(12-21)13-23-24)22-16-25(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,13,16H,14-15H2,1H3/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKVSIKJROTPA-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N=CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)/N=C/N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

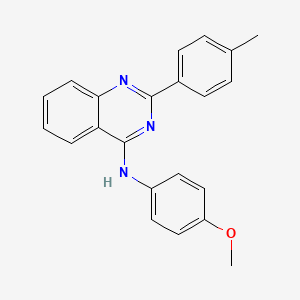

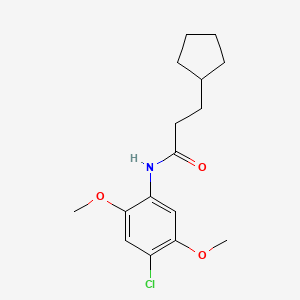
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)


![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
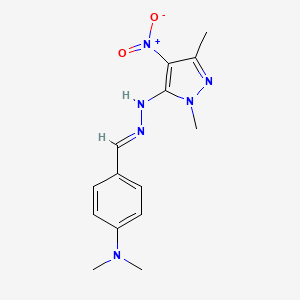
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
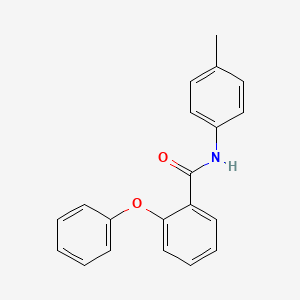
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
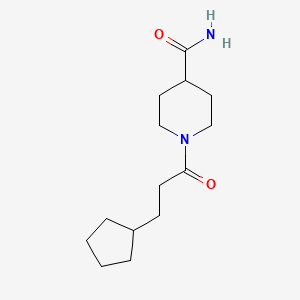

![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)